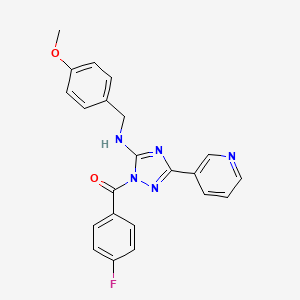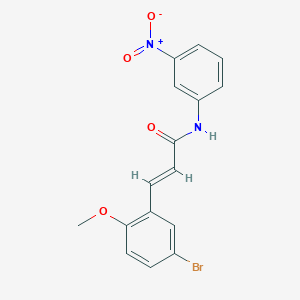![molecular formula C19H18N2O4 B5113672 N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide](/img/structure/B5113672.png)
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide, also known as MRS1477, is a small molecule antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor that is involved in various physiological processes, including inflammation, immune response, and pain perception. MRS1477 has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neuropathic pain.
作用机制
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide is a selective antagonist of the P2Y14 receptor. The P2Y14 receptor is a G protein-coupled receptor that is activated by extracellular UDP-glucose. The activation of the P2Y14 receptor leads to various downstream signaling pathways, including the activation of G proteins, the phosphorylation of intracellular proteins, and the release of intracellular calcium. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide binds to the P2Y14 receptor and prevents the activation of these downstream signaling pathways, leading to the inhibition of various physiological processes.
Biochemical and Physiological Effects:
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to have various biochemical and physiological effects, depending on the disease model and the experimental conditions. In cancer research, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis in cancer cells. In inflammation research, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and to inhibit the migration and activation of immune cells. In neuropathic pain research, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to reduce pain perception and to inhibit the activation of glial cells in the spinal cord.
实验室实验的优点和局限性
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has several advantages for lab experiments, including its high selectivity and potency, its well-characterized mechanism of action, and its availability as a commercial product. However, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide also has some limitations, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
未来方向
There are several future directions for the research on N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide, including the following:
1. Development of more potent and selective P2Y14 receptor antagonists for therapeutic applications.
2. Investigation of the role of the P2Y14 receptor in various physiological processes, including glucose metabolism, platelet function, and immune response.
3. Evaluation of the potential of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide as a therapeutic agent in various diseases, including cancer, inflammation, and neuropathic pain.
4. Investigation of the potential side effects and toxicity of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide at different doses and in different animal models.
5. Development of new drug delivery systems for N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide to improve its solubility and bioavailability.
Conclusion:
In conclusion, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide is a small molecule antagonist of the P2Y14 receptor that has been extensively studied for its potential therapeutic applications in various diseases. N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has shown promising results in cancer research, inflammation research, and neuropathic pain research, and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action and potential side effects of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide, and to develop more potent and selective P2Y14 receptor antagonists for therapeutic applications.
合成方法
The synthesis of N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide involves a series of chemical reactions, starting from commercially available starting materials. The synthesis method involves the use of various reagents and solvents, including pyridine, acetic anhydride, and methanol. The final product is obtained through purification by column chromatography and recrystallization.
科学研究应用
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast cancer, lung cancer, and colon cancer. In inflammation research, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. In neuropathic pain research, N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide has been shown to reduce pain perception in animal models, indicating its potential as a pain management agent.
属性
IUPAC Name |
N-[[2-(2-methoxyphenoxy)pyridin-3-yl]methyl]-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-13-9-11-24-17(13)18(22)21-12-14-6-5-10-20-19(14)25-16-8-4-3-7-15(16)23-2/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULDVDRANPANZEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-3-methyl-2-furamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-tert-butyl-2-methyl-5-{4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-dioxane-4,6-dione](/img/structure/B5113601.png)


![N-(4-chlorophenyl)-N'-(2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}ethyl)ethanediamide](/img/structure/B5113613.png)
![N-(2-furylmethyl)-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5113631.png)
![2-[(3-hydroxypropyl)amino]-3,5-dinitrobenzoic acid](/img/structure/B5113633.png)
![N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5113637.png)
![1-[(2-fluorophenoxy)acetyl]-N,N-dimethyl-5-indolinesulfonamide](/img/structure/B5113657.png)

![methyl 3-({[(2-chlorophenyl)amino]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B5113678.png)
amino]benzoyl}amino)benzoate](/img/structure/B5113684.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5113691.png)